molecular formula C3H3N3O2 B3424786 2-Nitroimidazole CAS No. 36877-68-6

2-Nitroimidazole

Cat. No.: B3424786
CAS No.: 36877-68-6
M. Wt: 113.08 g/mol
InChI Key: YZEUHQHUFTYLPH-UHFFFAOYSA-N
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Description

2-Nitroimidazole is an organic compound that belongs to the class of nitroimidazoles. It consists of an imidazole ring substituted with a nitro group at the second position. This compound is known for its significant role in medicinal chemistry, particularly as a radiosensitizer in cancer treatment and as an antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitroimidazole typically involves the nitration of imidazole. One common method is the reaction of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the second position of the imidazole ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitroimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to DNA strand breaks and inhibition of DNA synthesis. This mechanism is responsible for its antimicrobial and radiosensitizing effects . In hypoxic tumor cells, this compound is selectively activated, making it an effective radiosensitizer .

Comparison with Similar Compounds

  • Metronidazole
  • Tinidazole
  • Benznidazole
  • Misonidazole
  • Pimonidazole

Properties

IUPAC Name

2-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)3-4-1-2-5-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEUHQHUFTYLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060178
Record name 1H-Imidazole, 2-nitro-
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Molecular Weight

113.08 g/mol
Source PubChem
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CAS No.

527-73-1, 36877-68-6
Record name 2-Nitroimidazole
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Record name Nitroimidazole
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Record name 2-Nitroimidazole
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Record name 1H-Imidazole, 2-nitro-
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Record name 1H-Imidazole, 2-nitro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Nitroimidazole
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2-Nitroimidazole
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2-Nitroimidazole
Reactant of Route 5
2-Nitroimidazole
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2-Nitroimidazole

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